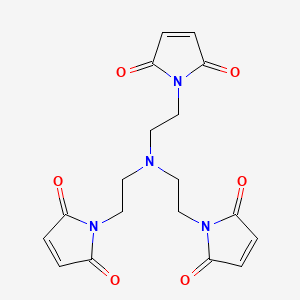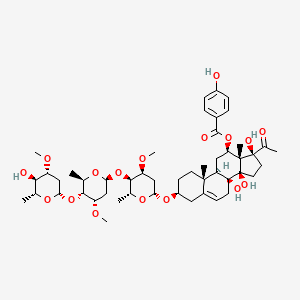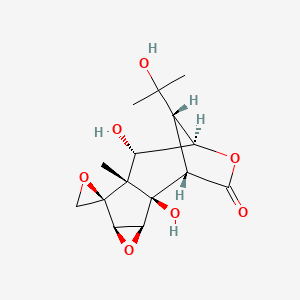
Tris(2-maleimidoethyl)amine
Vue d'ensemble
Description
Tris(2-maleimidoethyl)amine, also known as TMEA, is a trifunctional, maleimide-containing, sulfhydryl-reactive crosslinker . It can be used to create trimeric complexes of cysteine-containing peptides and other thiol molecules . It also provides a core molecule for the construction of dendritic polymers .
Molecular Structure Analysis
The molecular formula of this compound is C18H18N4O6 . It is composed of three maleimide groups on short spacer arms . The molecular weight is 386.36 g/mol .Chemical Reactions Analysis
This compound is reactive towards sulfhydryl groups . It forms stable thioether linkages with -SH groups at a pH of 6.5-7.5 . This reactivity allows it to create trimeric complexes of cysteine-containing peptides and other thiol molecules .Physical And Chemical Properties Analysis
This compound is water-insoluble and should be dissolved first in DMF or DMSO, then added to aqueous reaction buffers . It has a predicted density of 1.479±0.06 g/cm3 and a predicted boiling point of 618.3±50.0 °C .Applications De Recherche Scientifique
Cross-linking in P-glycoprotein Studies : Tris(2-maleimidoethyl)amine (TMEA) was used to explore the roles of transmembrane segments in human multidrug resistance P-glycoprotein. It stimulated ATPase activity and was employed in cysteine-scanning mutagenesis, demonstrating altered cross-linking due to ATP hydrolysis (Loo & Clarke, 2001).
Cu-Catalyzed Azide-Alkyne Cycloaddition : In the field of organic chemistry, tris(benzimidazolylmethyl)amines, a related compound to this compound, have been found to be effective ligands for copper(I)-catalyzed azide-alkyne cycloaddition reactions (Rodionov et al., 2007).
Chemical and Physical Crosslinking in Polymers : this compound was used for crosslinking in the creation of a co-network of poly(tetramethylene oxide) and poly(p-dioxanone). This resulted in a material with thermal invertibility, shape memory effect, and self-healability (Zhang et al., 2012).
Hyperbranched Polyimides for Gas Separation : In the development of hyperbranched polyimides, this compound was involved in the synthesis process, showing potential for application in gas separation technologies (Fang et al., 2000).
Self-healable Chitosan Hydrogels : A derivative of this compound, tris(2-(2-formylphenoxy)ethyl)amine, was used to create pH- and thermo-responsive chitosan hydrogels. These hydrogels showed potential for drug delivery applications due to their stimuli-responsive properties (Karimi et al., 2018).
Mécanisme D'action
The mechanism of action of Tris(2-maleimidoethyl)amine involves the formation of stable thioether linkages with -SH groups . This allows it to create trimeric complexes of cysteine-containing peptides and other thiol molecules . It is also suggested that ATP hydrolysis promotes rotation of one or both TM helices .
Safety and Hazards
Orientations Futures
Tris(2-maleimidoethyl)amine is useful for the preparation of trimeric complexes of cysteine-containing peptides and other sulfhydryl-containing compounds . It also provides a core molecule for the construction of dendritic polymers . These properties suggest potential applications in the field of protein labeling and crosslinking .
Propriétés
IUPAC Name |
1-[2-[bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-13-1-2-14(24)20(13)10-7-19(8-11-21-15(25)3-4-16(21)26)9-12-22-17(27)5-6-18(22)28/h1-6H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEOHCIKAJUSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





